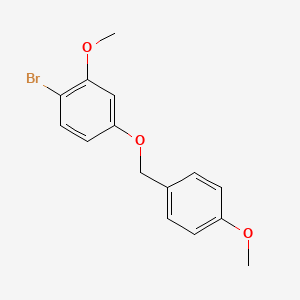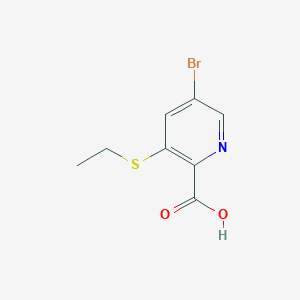
5-Bromo-3-(ethylthio)picolinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-3-(ethylthio)picolinic acid is an organic compound that belongs to the class of picolinic acids It is characterized by the presence of a bromine atom at the 5-position and an ethylthio group at the 3-position on the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-(ethylthio)picolinic acid typically involves the bromination of picolinic acid followed by the introduction of the ethylthio group. One common method is as follows:
Bromination: Picolinic acid is treated with bromine in the presence of a suitable solvent, such as acetic acid, to introduce the bromine atom at the 5-position.
Thioether Formation: The brominated product is then reacted with ethanethiol in the presence of a base, such as sodium hydride, to form the ethylthio group at the 3-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
5-Bromo-3-(ethylthio)picolinic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The ethylthio group can be oxidized to form sulfoxides or sulfones, while reduction can convert it back to the thioether.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols, bases such as sodium hydride or potassium carbonate, and solvents like dimethylformamide or tetrahydrofuran.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium phosphate.
Major Products Formed
Substitution: Products with different functional groups replacing the bromine atom.
Oxidation: Sulfoxides or sulfones.
Reduction: Thioether derivatives.
Coupling: Biaryl compounds or other carbon-carbon bonded structures.
科学的研究の応用
5-Bromo-3-(ethylthio)picolinic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and coordination chemistry to form metal-organic complexes.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a ligand in medicinal chemistry.
Industry: Utilized in the development of advanced materials and as a precursor for functionalized compounds.
作用機序
The mechanism of action of 5-Bromo-3-(ethylthio)picolinic acid depends on its specific application. In coordination chemistry, it acts as a ligand, binding to metal ions through its nitrogen and carboxylate groups. In biological systems, its mechanism may involve interactions with cellular targets, such as enzymes or receptors, leading to modulation of biochemical pathways.
類似化合物との比較
Similar Compounds
5-Bromopicolinic Acid: Lacks the ethylthio group, making it less versatile in certain chemical reactions.
3-(Ethylthio)picolinic Acid:
Picolinic Acid: The parent compound without any substituents, used as a reference for comparing the effects of different functional groups.
Uniqueness
5-Bromo-3-(ethylthio)picolinic acid is unique due to the presence of both bromine and ethylthio groups, which enhance its reactivity and versatility in chemical synthesis. The combination of these functional groups allows for a wide range of chemical transformations and applications in various fields.
特性
分子式 |
C8H8BrNO2S |
|---|---|
分子量 |
262.13 g/mol |
IUPAC名 |
5-bromo-3-ethylsulfanylpyridine-2-carboxylic acid |
InChI |
InChI=1S/C8H8BrNO2S/c1-2-13-6-3-5(9)4-10-7(6)8(11)12/h3-4H,2H2,1H3,(H,11,12) |
InChIキー |
HJPGREYRIMTZOQ-UHFFFAOYSA-N |
正規SMILES |
CCSC1=C(N=CC(=C1)Br)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



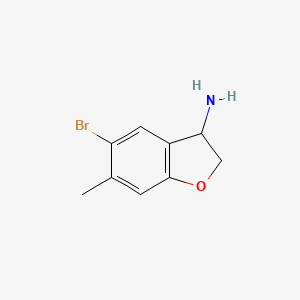
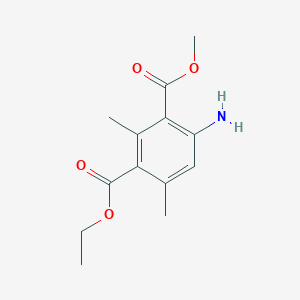

![2,2'-Thiobis[4-bromophenol]](/img/structure/B13982920.png)
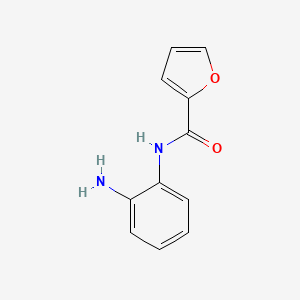
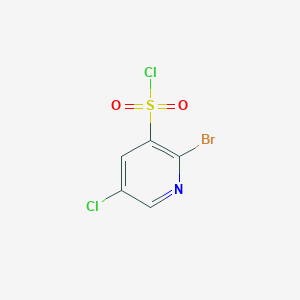
![[2-(1H-Imidazol-1-yl)-4,8-dimorpholin-4-ylpyrido[3,2-d]pyrimidin-6-yl]methanol](/img/structure/B13982950.png)
![4-[(4-Methylpiperazin-1-yl)methyl]piperidin-4-ol](/img/structure/B13982952.png)


![3-Methylisoxazolo[5,4-b]pyridin-4-ol](/img/structure/B13982968.png)

